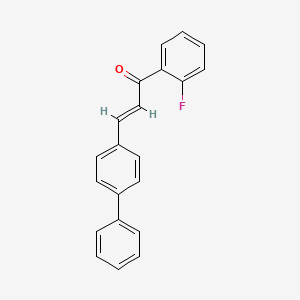
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, also known as 2F-PPE, is a compound that has recently gained attention for its potential applications in scientific research. It is a synthetic compound with an aromatic ring structure that has been used in a variety of studies related to biochemical and physiological processes.
Mechanism of Action
The mechanism of action of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is not yet fully understood. However, it is known that this compound binds to certain receptors in the body, such as the serotonin receptor, and modulates the activity of these receptors. This modulation of receptor activity is thought to be responsible for the effects of this compound on biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes depend on the specific application. For example, in the case of anti-cancer drugs, this compound has been shown to inhibit cell proliferation and induce apoptosis. In the case of hormones, this compound has been shown to modulate the activity of certain metabolic processes, such as glucose metabolism. In the case of neurotransmitters, this compound has been shown to modulate the activity of certain neuronal pathways, such as reward-seeking behavior.
Advantages and Limitations for Lab Experiments
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications and can be used to study a variety of biochemical and physiological processes.
However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which can limit the scope of experiments that can be conducted. Additionally, this compound can interact with other compounds, which can lead to unexpected results.
Future Directions
There are a number of potential future directions for the use of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, this compound could be used to study the effects of certain drugs on neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, this compound could be used to study the effects of certain hormones on reproductive processes, such as fertility and pregnancy. Furthermore, this compound could be used to study the effects of certain neurotransmitters on behavior, such as aggression and addiction. Finally, this compound could be used to study the effects of certain environmental toxins on biochemical and physiological processes, such as the effects of air pollution on lung function.
Synthesis Methods
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is synthesized via a two-step process. The first step involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde in the presence of a base. This reaction produces the intermediate 2-fluoro-3-methylbenzaldehyde. The second step involves the reaction of the intermediate with phenylacetylene in the presence of a base. This reaction produces this compound.
Scientific Research Applications
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used to study the effects of certain drugs on biochemical and physiological processes, such as the action of certain anti-cancer drugs on cell proliferation and apoptosis. It has also been used to study the effects of certain hormones on metabolic processes, such as the effects of insulin on glucose metabolism. Additionally, this compound has been used to study the effects of certain neurotransmitters on neuronal activity, such as the effects of dopamine on reward-seeking behavior.
properties
IUPAC Name |
(E)-1-(2-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-20-9-5-4-8-19(20)21(23)15-12-16-10-13-18(14-11-16)17-6-2-1-3-7-17/h1-15H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBAHDQYTIDIBE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

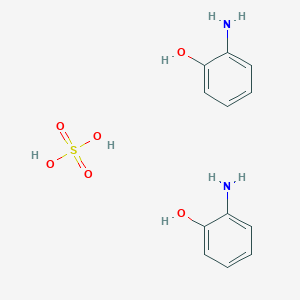
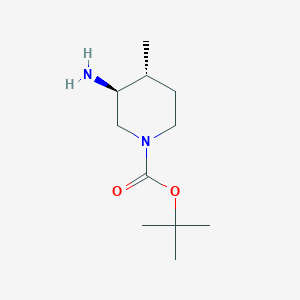
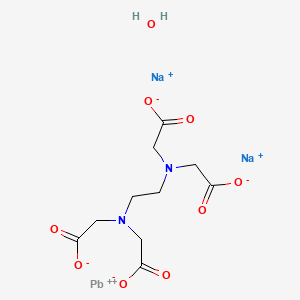
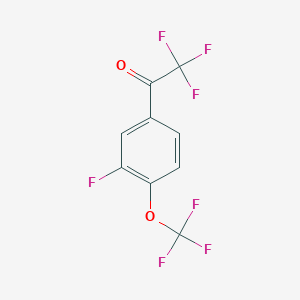


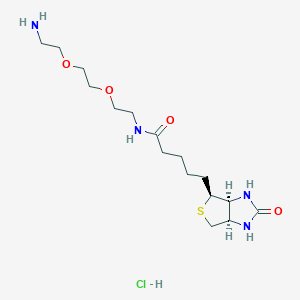
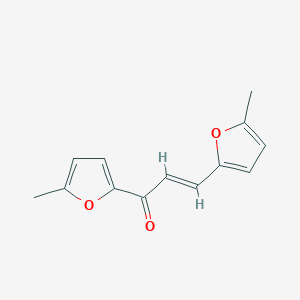
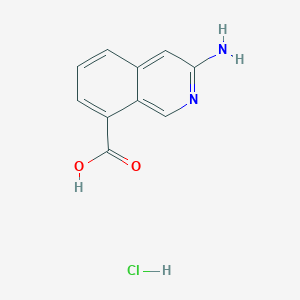

![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)
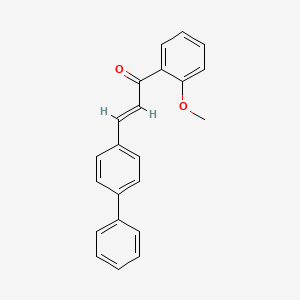
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)
![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)